molecular formula C20H23FN4O3 B7542485 4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide

4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide

Cat. No. B7542485
M. Wt: 386.4 g/mol
InChI Key: SPNWXUFISTYMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide, also known as ML352, is a compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor of the enzyme N-myristoyltransferase 1 (NMT1), which plays a crucial role in the post-translational modification of proteins. Inhibition of NMT1 by ML352 has been shown to have anti-cancer, anti-viral, and anti-inflammatory effects.

Mechanism of Action

4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide inhibits the activity of NMT1, which is responsible for the myristoylation of proteins. Myristoylation is a post-translational modification that involves the addition of a myristoyl group to the N-terminal glycine residue of proteins. This modification is important for the proper localization and function of many proteins, including oncogenic and viral proteins. Inhibition of NMT1 by 4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide leads to the mislocalization and degradation of myristoylated proteins, resulting in the inhibition of cancer cell growth, viral replication, and inflammation.
Biochemical and Physiological Effects:
4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide inhibits the activity of NMT1, leading to the mislocalization and degradation of myristoylated oncogenic proteins, such as c-Src and c-Abl. This results in the inhibition of cancer cell growth and proliferation. In viral infections, 4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide inhibits the replication of several viruses, including the Zika virus, by targeting host factors required for viral replication. In inflammation, 4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide reduces the production of pro-inflammatory cytokines and chemokines, suggesting its potential use as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide is its specificity for NMT1, which makes it a valuable tool for studying the role of myristoylation in various biological processes. However, one limitation of 4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide is its relatively low potency, which may require higher concentrations for effective inhibition of NMT1. Additionally, 4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide has not been extensively tested in vivo, which limits its potential use as a therapeutic agent.

Future Directions

For the study of 4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide include further optimization of its potency and selectivity for NMT1, as well as the development of more effective delivery methods for in vivo studies. Additionally, the potential therapeutic applications of 4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide in cancer, viral infections, and inflammation should be further explored in preclinical and clinical studies. Finally, the role of myristoylation in other biological processes, such as neuronal signaling and development, should be investigated using 4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide as a tool.

Synthesis Methods

The synthesis of 4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide involves a multi-step process that starts with the reaction of 4-fluoro-3-nitrobenzoic acid with 1-(2-methoxyphenyl)piperidin-4-ylamine to form 4-fluoro-3-(1-(2-methoxyphenyl)piperidin-4-ylamino)benzoic acid. This intermediate is then converted to the final product 4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide by reaction with isobutyl chloroformate and 1,1'-carbonyldiimidazole.

Scientific Research Applications

4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide has been studied extensively for its potential therapeutic applications in various fields. In oncology, 4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of NMT1, which is overexpressed in many types of cancer. In viral infections, 4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide has been shown to inhibit the replication of several viruses, including the Zika virus, by targeting host factors required for viral replication. In inflammation, 4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting its potential use as an anti-inflammatory agent.

properties

IUPAC Name

4-fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3/c1-28-18-5-3-2-4-17(18)25-10-8-14(9-11-25)23-20(27)24-16-12-13(19(22)26)6-7-15(16)21/h2-7,12,14H,8-11H2,1H3,(H2,22,26)(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNWXUFISTYMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)NC(=O)NC3=C(C=CC(=C3)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide

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